Ethyl p-hydroxyphenyllactate

Overview

Description

Mechanism of Action

Target of Action

Ethyl p-hydroxyphenyllactate primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key component of the biosynthetic pathway to plastoquinone (PQ), which is a crucial cofactor of phytoene desaturase .

Mode of Action

The compound interacts with its target, HPPD, by inhibiting its activity . This inhibition leads to the accumulation of p-hydroxyphenylpyruvate (HPP) and p-hydroxyphenyllactate . The inhibition of HPPD disrupts the biosynthesis of PQ, affecting the function of phytoene desaturase .

Biochemical Pathways

The inhibition of HPPD by this compound affects the biosynthetic pathway to PQ . This disruption leads to a deficiency of PQ, a key cofactor for carotenoid biosynthesis . Additionally, p-hydroxyphenyllactate is a metabolite in tyrosine degradation .

Result of Action

The inhibition of HPPD by this compound leads to an accumulation of tyrosine and a reduction in PQ levels . This can be useful for studying disorders of tyrosine metabolism, including inborn errors of metabolism, and liver disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl p-hydroxyphenyllactate can be synthesized through the esterification of D,L 3-(4-hydroxyphenyl) lactic acid hydrate with ethanol in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated at reflux for 2 hours, then cooled to room temperature and concentrated under vacuum. The residue is dissolved in ether, washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and evaporated under vacuum to yield the ethyl ester .

Industrial Production Methods: Industrial production of this compound typically involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microbes have been explored for the production of hydroxycinnamate and benzoate conjugates, which include this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl p-hydroxyphenyllactate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to hydroxyphenyl ethanol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyphenyl ethanol derivatives.

Substitution: Formation of various substituted phenyl lactate derivatives.

Scientific Research Applications

Chemical Applications

Analytical Chemistry

EPHLA serves as a reference standard in analytical chemistry for the quantification and identification of phenolic compounds. Its stable structure allows for accurate calibration in chromatographic methods, making it essential for researchers analyzing complex mixtures.

Chemical Reactions

EPHLA undergoes various chemical transformations, including:

- Oxidation : Converts to corresponding quinones.

- Reduction : Produces hydroxyphenyl ethanol derivatives.

- Substitution : Engages in nucleophilic substitution reactions at the hydroxyl group.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Quinones | Potassium permanganate, chromium trioxide |

| Reduction | Hydroxyphenyl ethanol derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Substituted phenyl lactate derivatives | Alkyl halides, acyl chlorides |

Biological Applications

Antioxidant and Antimicrobial Properties

Research indicates that EPHLA exhibits potential antioxidant and antimicrobial properties , positioning it as a candidate for developing natural preservatives. Studies have demonstrated its effectiveness against various microbial strains, making it valuable in food preservation and pharmaceutical formulations .

Therapeutic Effects

EPHLA has been investigated for its potential therapeutic effects , including:

- Anti-inflammatory activities

- Anticancer properties

Case studies have shown that EPHLA can inhibit the proliferation of certain cancer cell lines, suggesting its utility in cancer treatment protocols .

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, EPHLA is utilized in the synthesis of specialty chemicals, flavors, and fragrances. Its unique chemical structure allows it to be integrated into various formulations, enhancing product efficacy and sensory attributes.

Biotechnological Production Methods

Recent advancements have explored biotechnological approaches using engineered microbes for the production of EPHLA. These methods offer sustainable and efficient pathways for synthesizing hydroxycinnamate and benzoate conjugates .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that EPHLA effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional preservatives, highlighting EPHLA's potential in food safety applications .

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that EPHLA can induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a promising candidate for further clinical investigation .

Comparison with Similar Compounds

Ethyl p-hydroxyphenyllactate can be compared with other similar compounds such as:

Ethyl p-hydroxyphenylacetate: Similar structure but lacks the lactate moiety.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

p-Hydroxyphenyllactic acid: The parent compound without the ethyl ester group.

Uniqueness: this compound is unique due to its specific esterification, which imparts distinct physicochemical properties and biological activities compared to its analogs .

Biological Activity

Ethyl p-hydroxyphenyllactate (CAS 62517-34-4) is a compound that has garnered interest in various fields due to its potential biological activities, particularly its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

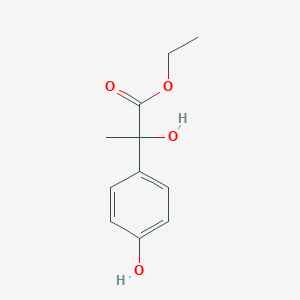

This compound is an ester formed from p-hydroxyphenyllactic acid and ethanol. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molar Mass : 180.20 g/mol

- Appearance : Clear oil

- Purity : Typically >97% in commercial samples .

The primary mechanism of action for this compound involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is crucial in the biosynthetic pathway of certain aromatic compounds. The inhibition leads to an accumulation of tyrosine and a reduction in the levels of plastoquinone (PQ), which may contribute to its biological effects.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative damage in various biological systems.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for natural preservatives in food and cosmetic industries. It has shown effectiveness against a range of pathogens, including bacteria and fungi .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, indicating its potential role as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antioxidant Study : A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays, revealing a significant ability to reduce oxidative stress markers in cellular models.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common foodborne pathogens. Results indicated strong inhibitory effects on Escherichia coli and Staphylococcus aureus, supporting its use as a natural preservative .

- Anti-inflammatory Mechanisms : A research paper detailed how this compound modulates inflammatory pathways by downregulating NF-kB signaling in macrophages, leading to decreased secretion of inflammatory mediators .

- Cancer Cell Proliferation : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Mthis compound | Methyl ester | Antitumor activity |

| 4-Hydroxyphenylacetic acid | Phenolic acid derivative | Antioxidant properties |

| 4-Hydroxybenzoic acid | Simple phenolic compound | Antimicrobial activity |

Properties

IUPAC Name |

ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPNCBJETJUYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.